N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine
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Overview
Description
N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine is a complex organic compound featuring a unique adamantyl group, a bromophenyl sulfonyl group, and a nitrophenyl piperazine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-bromophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine typically involves multiple steps:
Formation of the Adamantyl Group: The adamantyl group can be introduced through the alkylation of adamantane with appropriate alkyl halides.
Introduction of the Bromophenyl Sulfonyl Group: This step involves the sulfonylation of a bromophenyl derivative using sulfonyl chlorides under basic conditions.
Piperazine Derivative Formation: The piperazine ring is introduced through nucleophilic substitution reactions, often using piperazine and suitable electrophiles.
Final Coupling: The final step involves coupling the intermediate compounds through amide or amine bond formation, typically using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Conversion of nitro groups to amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in transition metal catalysis.
Materials Science: Used in the synthesis of advanced materials with unique properties.
Biology
Biochemical Probes: Utilized in the study of enzyme mechanisms and protein interactions.
Medicine
Drug Development:
Industry
Polymer Chemistry: Used in the synthesis of polymers with specialized functions.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, influencing binding affinity and selectivity. The bromophenyl sulfonyl group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl piperazine moiety can engage in π-π stacking and other non-covalent interactions.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-chlorophenyl)sulfonyl]piperazino}-2-nitrophenyl)amine
- N-[1-(1-Adamantyl)ethyl]-N-(5-{4-[(4-methylphenyl)sulfonyl]piperazino}-2-nitrophenyl)amine
Uniqueness
The presence of the bromophenyl sulfonyl group distinguishes this compound from its analogs, potentially offering unique reactivity and binding properties. The combination of the adamantyl and nitrophenyl piperazine moieties also contributes to its distinct chemical and biological characteristics.
Properties
Molecular Formula |
C28H35BrN4O4S |
---|---|
Molecular Weight |
603.6 g/mol |
IUPAC Name |
N-[1-(1-adamantyl)ethyl]-5-[4-(4-bromophenyl)sulfonylpiperazin-1-yl]-2-nitroaniline |
InChI |
InChI=1S/C28H35BrN4O4S/c1-19(28-16-20-12-21(17-28)14-22(13-20)18-28)30-26-15-24(4-7-27(26)33(34)35)31-8-10-32(11-9-31)38(36,37)25-5-2-23(29)3-6-25/h2-7,15,19-22,30H,8-14,16-18H2,1H3 |
InChI Key |
UEHIQHAGEMILKQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC4=C(C=CC(=C4)N5CCN(CC5)S(=O)(=O)C6=CC=C(C=C6)Br)[N+](=O)[O-] |
Origin of Product |
United States |
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